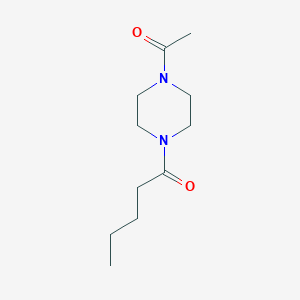
1-(4-Acetylpiperazin-1-yl)pentan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Acetylpiperazin-1-yl)pentan-1-one, commonly known as 4-AP or 4-AcO-DiPT, is a synthetic psychedelic compound that belongs to the tryptamine family. It was first synthesized by Alexander Shulgin in 1981, and since then, it has gained popularity among the scientific community due to its unique chemical structure and potential therapeutic benefits.
作用機序
The mechanism of action of 4-AP involves the activation of 5-HT2A and 5-HT2C serotonin receptors in the brain. This activation leads to the release of neurotransmitters such as dopamine, norepinephrine, and serotonin, which are responsible for the altered perception, mood, and cognition observed in users of 4-AP.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-AP are similar to those of other tryptamine psychedelics such as psilocybin and DMT. These effects include altered perception of time and space, synesthesia, ego dissolution, and mystical experiences. 4-AP has also been shown to increase heart rate, blood pressure, and body temperature, which can be potentially dangerous in certain populations.
実験室実験の利点と制限
4-AP has several advantages for lab experiments, including its unique chemical structure, potent psychedelic effects, and potential therapeutic benefits. However, it also has several limitations, including its potential for abuse, lack of standardized dosing protocols, and potential for adverse effects in certain populations.
将来の方向性
There are several future directions for research on 4-AP, including its potential therapeutic benefits in treating mental health disorders, its use as a tool for studying the neural mechanisms underlying altered perception and cognition, and its potential for developing new treatments for addiction and other neuropsychiatric disorders. However, further research is needed to fully understand the safety and efficacy of 4-AP in these applications.
In conclusion, 1-(4-Acetylpiperazin-1-yl)pentan-1-one, or 4-AP, is a synthetic psychedelic compound that has gained popularity among the scientific community due to its unique chemical structure and potential therapeutic benefits. While further research is needed to fully understand its safety and efficacy, 4-AP has the potential to be a valuable tool for studying the neural mechanisms underlying altered perception and cognition, as well as a potential treatment for certain mental health disorders.
合成法
The synthesis of 4-AP involves the reaction of 4-acetylpiperazine with 1-bromopentan-1-one in the presence of a base such as potassium carbonate. This reaction yields 4-AP as a white crystalline powder with a melting point of 70-72 °C. The purity of 4-AP can be determined using analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
科学的研究の応用
4-AP has been studied for its potential therapeutic benefits in various fields such as neuroscience, psychiatry, and pharmacology. It has been shown to have a unique mechanism of action that involves the activation of serotonin receptors in the brain. This activation leads to altered perception, mood, and cognition, which can be useful in treating certain mental health disorders such as depression, anxiety, and addiction.
特性
IUPAC Name |
1-(4-acetylpiperazin-1-yl)pentan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-3-4-5-11(15)13-8-6-12(7-9-13)10(2)14/h3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFDPSTIGJVMUCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N1CCN(CC1)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

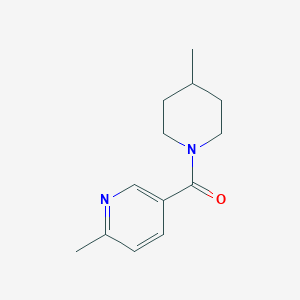
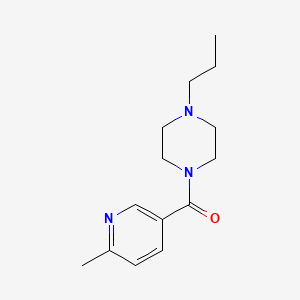
![3-[(3-Bromophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B7506567.png)



![2-methyl-N-[(1-methylbenzimidazol-2-yl)methyl]cyclopropane-1-carboxamide](/img/structure/B7506595.png)
![1-[(5-Phenyl-1,3-oxazol-2-yl)methyl]piperidin-3-ol](/img/structure/B7506601.png)
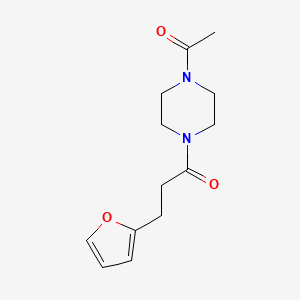
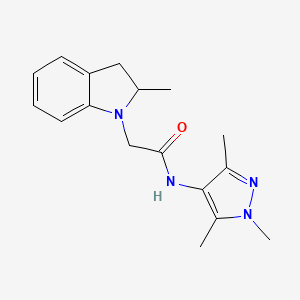
![3-[[4-(Pyrrolidine-1-carbonyl)phenyl]methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7506623.png)
![7-[[2-(trifluoromethoxy)phenyl]sulfonylamino]-3,4-dihydro-2H-1,5-benzodioxepine-8-carboxylic acid](/img/structure/B7506630.png)
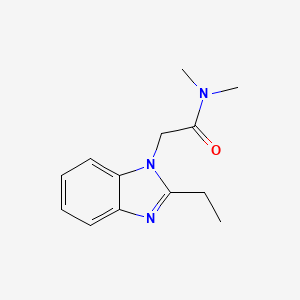
![2-[(4-fluorophenoxy)methyl]-4-methyl-N-[2-(N-methylanilino)ethyl]-1,3-thiazole-5-carboxamide](/img/structure/B7506640.png)